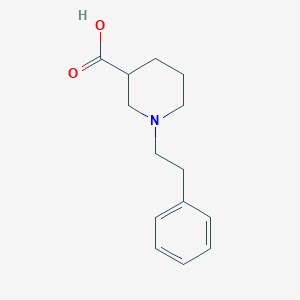![molecular formula C29H46OS2 B3096980 5,5-Bis(3,7-dimethyloctyl)dithieno[3,2-b:3',2'-e]pyran CAS No. 1295502-20-3](/img/structure/B3096980.png)
5,5-Bis(3,7-dimethyloctyl)dithieno[3,2-b:3',2'-e]pyran
Overview
Description
5,5-Bis(3,7-dimethyloctyl)dithieno[3,2-b:3’,2’-e]pyran is a chemical compound . It is often used in scientific research and has been offered by several scientific product companies .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5,5-Bis(3,7-dimethyloctyl)dithieno[3,2-b:3’,2’-e]pyran, such as its melting point, boiling point, and density, are not explicitly mentioned in the search results .Scientific Research Applications
Optoelectronic and Charge Transport Properties
Research on related compounds, such as Pechmann dyes and thieno[3,4-b]pyrazine-based terthienyls, has shown potential applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The charge transport behavior of these dyes, explored through DFT and TD-DFT calculations, reveals their efficiency as materials for OLEDs due to their favorable charge transfer characteristics, including reorganization energy, transfer integrals, and intrinsic mobility for holes and electrons. Such studies suggest that similar compounds, including "5,5-Bis(3,7-dimethyloctyl)dithieno[3,2-b:3',2'-e]pyran," could be explored for their optoelectronic properties and potential application in OLED technology (Nuha Wazzan & A. Irfan, 2019).
Synthetic Approaches and Characterization
Studies on the synthesis and characterization of new platinum(II) complexes containing hybrid thioether–pyrazole ligands, and related compounds like thieno[3,4-b]pyrazine-based terthienyls, reveal the complexity of creating materials with specific optoelectronic properties. These synthetic pathways, involving reactions with platinum starting materials or the development of dihalo- and ditriflato-functionalized thieno[3,4-b]pyrazines, highlight the intricate chemistry involved in producing compounds with desired functionalities. Such research can guide the synthesis and application of "this compound" in electronic and photonic devices by understanding the structural and electronic requirements for efficient optoelectronic materials (A. León et al., 2007).
Potential Applications in Organic Electronics
The research on polymers and organic materials, such as the study of donor-acceptor polymeric electrochromic materials employing thiophene derivatives, illustrates the broad applicability of these compounds in electronics. The development of novel monomers and the corresponding polymers through electropolymerization methods for use in NIR electrochromic devices, due to their high coloration efficiency and fast response time, provides a blueprint for exploring "this compound" in similar applications. The ability to switch between different color states and the potential for improved device performance through molecular design underscores the relevance of such compounds in advancing organic electronics technology (H Zhao et al., 2014).
Properties
IUPAC Name |
8,8-bis(3,7-dimethyloctyl)-7-oxa-3,12-dithiatricyclo[7.3.0.02,6]dodeca-1(9),2(6),4,10-tetraene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H46OS2/c1-21(2)9-7-11-23(5)13-17-29(18-14-24(6)12-8-10-22(3)4)25-15-19-31-27(25)28-26(30-29)16-20-32-28/h15-16,19-24H,7-14,17-18H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSXYSEYRQBBYQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCC1(C2=C(C3=C(O1)C=CS3)SC=C2)CCC(C)CCCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H46OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


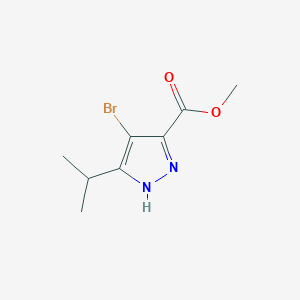
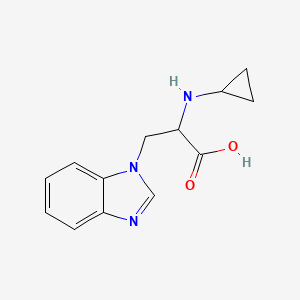
![2-(4-methylphenyl)-4-{3-[4-(methylthio)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B3096913.png)
![1-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B3096921.png)

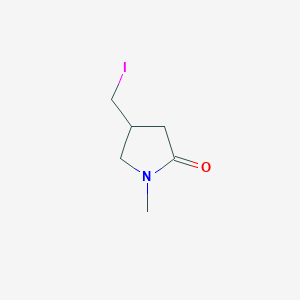
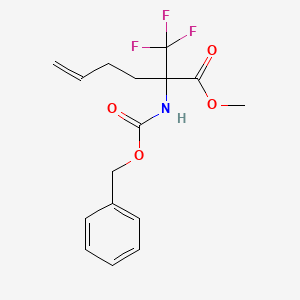
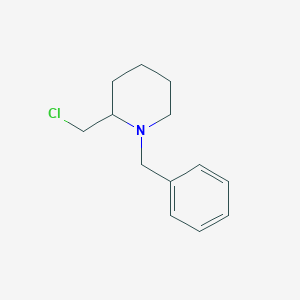
![(R)-N-(1-(3-(benzyloxy)-2-hydroxypropyl)-2-(1-(benzyloxy)-2-methylpropan-2-yl)-6-fluoro-1H-indol-5-yl)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamide](/img/structure/B3096953.png)
amine](/img/structure/B3096958.png)
![Butyl[(3-phenoxyphenyl)methyl]amine](/img/structure/B3096968.png)
amine](/img/structure/B3096973.png)
